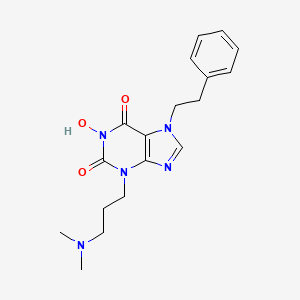
3-(3-(Dimethylamino)propyl)-1-hydroxy-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caf1-IN-1 is a compound known for its role in inhibiting Chromatin Assembly Factor 1 (CAF-1). Chromatin Assembly Factor 1 is a histone chaperone complex that plays a crucial role in the assembly of nucleosomes during DNA replication and repair. By inhibiting Chromatin Assembly Factor 1, Caf1-IN-1 can influence chromatin structure and gene expression, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caf1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis of Caf1-IN-1 include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of Caf1-IN-1 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Industrial production methods may also involve the use of specialized equipment and facilities to handle large-scale chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Caf1-IN-1 undergoes various chemical reactions, including:
Oxidation: Caf1-IN-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Caf1-IN-1 into reduced forms with different chemical properties.
Substitution: Caf1-IN-1 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Caf1-IN-1 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations.
Major Products
The major products formed from the chemical reactions of Caf1-IN-1 depend on the specific reaction conditions and reagents used
Scientific Research Applications
Caf1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Caf1-IN-1 is used as a tool to study the role of Chromatin Assembly Factor 1 in nucleosome assembly and chromatin structure.
Biology: Researchers use Caf1-IN-1 to investigate the effects of Chromatin Assembly Factor 1 inhibition on gene expression, cell differentiation, and development.
Medicine: Caf1-IN-1 has potential therapeutic applications in cancer research, as Chromatin Assembly Factor 1 is involved in the regulation of genes associated with cell proliferation and survival.
Industry: Caf1-IN-1 can be used in the development of new drugs and therapeutic agents targeting chromatin assembly and gene regulation.
Mechanism of Action
Caf1-IN-1 exerts its effects by inhibiting the activity of Chromatin Assembly Factor 1. Chromatin Assembly Factor 1 is responsible for the assembly of nucleosomes, which are the basic units of chromatin structure. By inhibiting Chromatin Assembly Factor 1, Caf1-IN-1 disrupts nucleosome assembly, leading to changes in chromatin structure and gene expression. The molecular targets of Caf1-IN-1 include the subunits of Chromatin Assembly Factor 1, such as p150, p60, and p48, which are essential for its function.
Comparison with Similar Compounds
Caf1-IN-1 is unique in its specific inhibition of Chromatin Assembly Factor 1. Similar compounds that target chromatin assembly and gene regulation include:
Histone deacetylase inhibitors: These compounds inhibit the activity of histone deacetylases, leading to changes in chromatin structure and gene expression.
DNA methyltransferase inhibitors: These compounds inhibit the activity of DNA methyltransferases, affecting DNA methylation and gene regulation.
Bromodomain inhibitors: These compounds target bromodomains, which are involved in the recognition of acetylated histones and regulation of gene expression.
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-20(2)10-6-11-22-16-15(17(24)23(26)18(22)25)21(13-19-16)12-9-14-7-4-3-5-8-14/h3-5,7-8,13,26H,6,9-12H2,1-2H3 |
InChI Key |
ITTTVNWVCMFMMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C(=O)N(C1=O)O)N(C=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
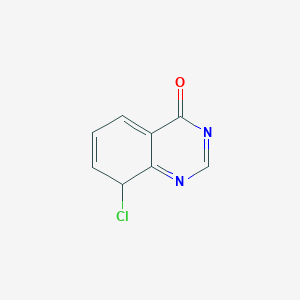

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
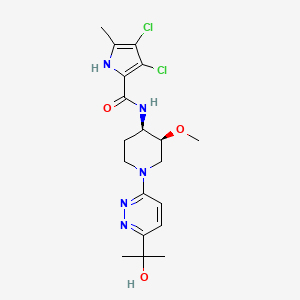
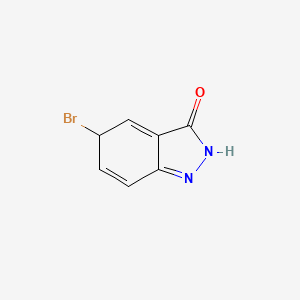
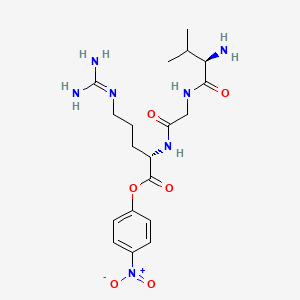
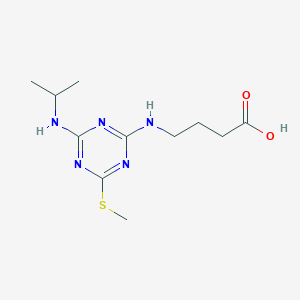
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
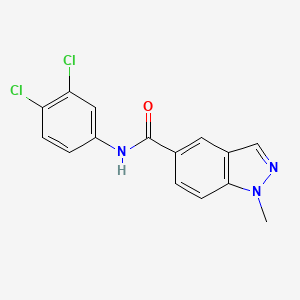
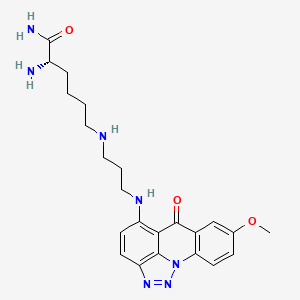
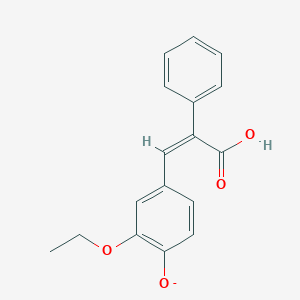
![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
